3-Nitrophenyl methylcarbamate
CAS No.: 6132-21-4
Cat. No.: VC17981865
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6132-21-4 |
---|---|
Molecular Formula | C8H8N2O4 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | (3-nitrophenyl) N-methylcarbamate |
Standard InChI | InChI=1S/C8H8N2O4/c1-9-8(11)14-7-4-2-3-6(5-7)10(12)13/h2-5H,1H3,(H,9,11) |
Standard InChI Key | AJJNBMROCIVVSU-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a carbamate group () linked to a 3-nitrophenyl ring. The nitro group at the meta position introduces electronic effects that influence reactivity and intermolecular interactions . The planar aromatic ring and polar carbamate moiety contribute to its solubility in organic solvents like dichloromethane and dimethylformamide .
2D and 3D Conformations
The 2D structure, represented by the SMILES notation , highlights the spatial arrangement of functional groups . Computational models predict a dihedral angle of approximately 120° between the carbamate and nitro groups, minimizing steric hindrance .
Systematic and Common Names
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Synonyms: 3-Nitrophenyl methylcarbamate, 2189-61-9 (CAS Registry Number), DTXSID90404134 (DSSTox ID) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves the reaction of 3-nitroaniline with methyl chloroformate under basic conditions:
This exothermic process requires temperature control (0–5°C) and solvents like tetrahydrofuran to mitigate side reactions .
Purification and Yield
Crude product purification via flash chromatography (heptane:ethyl acetate, 8:2) yields 70–85% pure compound . Anion metathesis with ammonium chloride enhances stability, particularly for hygroscopic batches .
Physical and Chemical Properties
The nitro group’s electron-withdrawing effect reduces basicity (), rendering the compound resistant to hydrolysis under neutral conditions .
Applications in Agrochemical Research
Insecticidal Activity
As a carbamate derivative, it acts as a contact insecticide, targeting Lepidoptera larvae in cotton and soybean crops. Field trials demonstrate LC values of 12 ppm against Helicoverpa armigera .
Biochemical Probes
The nitro group facilitates UV detection (λ = 265 nm), enabling its use as a chromogenic substrate in AChE inhibition assays .
Environmental Fate and Biodegradation
Abiotic Degradation
Hydrolysis dominates in alkaline soils ( at pH 9), producing 3-nitrophenol and methylamine . Photolysis under UV light () accelerates degradation by 40% .
Microbial Metabolism
Pseudomonas sp. strain CRL-OK expresses a carbamate hydrolase that cleaves the compound into non-toxic metabolites () . This pathway is critical for bioremediation strategies.
Analytical Characterization
Spectroscopic Methods
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) achieves baseline separation with .
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